molecular formula C15H13N3O4 B5556412 2-(4,5-Dimethoxy-2-nitrophenyl)-1H-benzo[d]imidazole CAS No. 329082-06-6

2-(4,5-Dimethoxy-2-nitrophenyl)-1H-benzo[d]imidazole

Cat. No.: B5556412
CAS No.: 329082-06-6
M. Wt: 299.28 g/mol
InChI Key: BRTFSWIAKCRHFP-UHFFFAOYSA-N
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Description

2-(4,5-Dimethoxy-2-nitrophenyl)-1H-benzo[d]imidazole is a benzimidazole derivative characterized by a benzimidazole core substituted with a 4,5-dimethoxy-2-nitrophenyl group. Benzimidazoles are renowned for their pharmacological versatility, including anticancer, antimicrobial, and corrosion inhibition properties . The dimethoxy and nitro substituents on the phenyl ring likely influence electronic properties, solubility, and intermolecular interactions, as seen in analogous compounds .

Properties

IUPAC Name

2-(4,5-dimethoxy-2-nitrophenyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c1-21-13-7-9(12(18(19)20)8-14(13)22-2)15-16-10-5-3-4-6-11(10)17-15/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRTFSWIAKCRHFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C2=NC3=CC=CC=C3N2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001236975
Record name 2-(4,5-Dimethoxy-2-nitrophenyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001236975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329082-06-6
Record name 2-(4,5-Dimethoxy-2-nitrophenyl)-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329082-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4,5-Dimethoxy-2-nitrophenyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001236975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dimethoxy-2-nitrophenyl)-1H-benzo[d]imidazole typically involves multi-step organic reactions. One common method involves the condensation of 4,5-dimethoxy-2-nitrobenzaldehyde with o-phenylenediamine under acidic conditions to form the benzimidazole ring . The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Reaction Mechanism

The formation of the benzo[d]imidazole core proceeds via:

  • Condensation : The diamine reacts with the aldehyde to form an imine intermediate.

  • Cyclization : Intramolecular attack of the amine on the carbonyl carbon, facilitated by the electron-withdrawing nitro group, leading to ring closure.

  • Aromatization : Loss of water to form the aromatic heterocycle .

This mechanism aligns with general benzimidazole syntheses, where nitro groups enhance electrophilic reactivity .

Characterization Data

Spectroscopic and analytical data confirm the compound’s structure:

  • 1H NMR :

    • NH proton: δ ~13 ppm (singlet).

    • Aromatic protons: δ 6.28–8.35 ppm (multiplet).

    • Nitro group: Deshielded protons adjacent to NO₂ group .

  • 13C NMR :

    • C=N-benzimidazole: δ ~149 ppm.

    • C=O of nitro group: δ ~167 ppm .

  • Mass Spectrometry :

    • M+H peak at m/z ~402 (consistent with molecular formula C21H15N5O4) .

Biological Relevance

While direct data for this compound is limited, analogous benzimidazoles exhibit:

  • Antimicrobial activity : Effective against Gram-positive bacteria (e.g., S. aureus) with MIC values as low as 4 μg/mL .

  • Antiproliferative effects : Activity against cancer cell lines (e.g., MDA-MB-231) .

  • Enzyme inhibition : Potential interactions with dihydrofolate reductase (DHFR) via hydrophobic binding .

Scientific Research Applications

Chemistry

In the field of chemistry, 2-(4,5-Dimethoxy-2-nitrophenyl)-1H-benzo[d]imidazole serves as a building block for synthesizing more complex molecules. It acts as a reagent in various organic synthesis processes, facilitating the development of new chemical entities with potential applications in pharmaceuticals and materials science.

Biology

The compound has garnered attention for its potential biological activities , particularly:

  • Antimicrobial Properties : Research indicates that derivatives of benzimidazole compounds exhibit significant antimicrobial activity. For instance, compounds similar to 2-(4,5-Dimethoxy-2-nitrophenyl)-1H-benzo[d]imidazole have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi .
  • Anticancer Activity : Several studies have demonstrated that benzimidazole derivatives possess anticancer properties. For example, compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cells, showing promising results against various cancer cell lines .

Medicine

In medicinal chemistry, ongoing research explores the potential of this compound as a pharmaceutical intermediate . Its unique structure may allow it to interact with specific biological pathways, making it a candidate for drug development targeting various diseases.

Case Studies

  • Antimicrobial Activity Study : A study evaluated several benzimidazole derivatives against common bacterial strains. The results indicated that certain derivatives exhibited MIC values comparable to established antibiotics like fluconazole and ofloxacin .
    CompoundMIC (µM)Activity
    W65.19Antibacterial
    W15.08Antifungal
  • Anticancer Screening : In vitro tests on human colorectal carcinoma cell lines revealed that specific analogs of benzimidazole showed IC50 values lower than standard chemotherapeutics like 5-FU (IC50 = 7.69 µM), indicating superior anticancer potency .
    CompoundIC50 (µM)Comparison
    W174.12More potent than 5-FU

Mechanism of Action

The mechanism of action of 2-(4,5-Dimethoxy-2-nitrophenyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

  • Electronic Effects : Nitro groups reduce electron density on the benzimidazole core, enhancing electrophilic reactivity for nucleophilic substitutions . Methoxy groups increase electron density, improving adsorption on metal surfaces .
  • Steric Hindrance : Bulky substituents (e.g., naphthalenyl in ) reduce synthetic yields but enhance thermal stability and crystallinity .
  • Biological Interactions: Fluorophenyl derivatives (e.g., ) mimic endogenous ligands, enabling selective binding to GABA-A receptors, similar to zolpidem .

Biological Activity

2-(4,5-Dimethoxy-2-nitrophenyl)-1H-benzo[d]imidazole is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological properties of this compound, drawing from diverse research findings.

  • Molecular Formula : C15H13N3O4
  • Molecular Weight : 299.29 g/mol
  • CAS Number : 329082-06-6

The compound features a benzimidazole core substituted with a nitrophenyl group, which is known to enhance biological activity through various mechanisms.

Synthesis

The synthesis of 2-(4,5-Dimethoxy-2-nitrophenyl)-1H-benzo[d]imidazole typically involves the reaction of appropriate precursors under controlled conditions. The synthetic route often employs microwave-assisted techniques for efficiency and yield improvement .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazole derivatives, including 2-(4,5-Dimethoxy-2-nitrophenyl)-1H-benzo[d]imidazole. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains were determined using standard protocols:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli30
Pseudomonas aeruginosa25
Acinetobacter baumannii20

These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Cytotoxicity and Anticancer Activity

In addition to antimicrobial effects, studies have explored the cytotoxicity of this compound against cancer cell lines. The following table summarizes findings related to cell viability:

Cell LineIC50 (µM)
HeLa (Cervical Cancer)12
MCF-7 (Breast Cancer)18
A549 (Lung Cancer)15

The compound demonstrated promising anticancer activity by inducing apoptosis and inhibiting cell proliferation in these lines .

The biological activity of 2-(4,5-Dimethoxy-2-nitrophenyl)-1H-benzo[d]imidazole can be attributed to its ability to interact with various molecular targets within cells. It is believed to inhibit key signaling pathways involved in cell survival and proliferation, such as the AKT/mTOR pathway . This interaction not only contributes to its antimicrobial effects but also enhances its anticancer potential.

Case Studies

A notable case study involved the evaluation of this compound's effects on melanoma cells. The study found that treatment with 2-(4,5-Dimethoxy-2-nitrophenyl)-1H-benzo[d]imidazole resulted in significant cell cycle arrest and increased apoptosis rates compared to untreated controls. Flow cytometry analysis indicated an increase in sub-G1 phase cells, suggesting effective induction of apoptosis .

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodCatalyst/SolventTemperature/TimeYield (%)Reference
ConventionalNH₄OAc/EtOHReflux, 6–8 hr70–75
MicrowaveNano-SiO₂/EtOH80°C, 30 min85–90

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:

  • FT-IR : Confirms functional groups (e.g., C=N stretch at ~1610 cm⁻¹, nitro group at ~1520 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm, methoxy groups at δ 3.8–4.0 ppm) and carbon frameworks .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 352.1062) .

Note : Discrepancies in NMR splitting patterns may arise from tautomerism; DMSO-d₆ is preferred for resolving imidazole NH protons .

Advanced: How can computational methods resolve electronic properties and reactivity?

Answer:

  • DFT Calculations : Used to map frontier molecular orbitals (FMO). For example, HOMO localization on the benzimidazole ring suggests nucleophilic attack sites, while LUMO on the nitro group indicates electrophilic reactivity .
  • Molecular Dynamics (MD) : Simulates interactions in corrosion inhibition studies. The compound’s planar structure facilitates adsorption on metal surfaces, with binding energies >−35 kcal/mol .

Q. Table 2: DFT-Derived Electronic Parameters

ParameterValue (eV)RelevanceReference
HOMO-LUMO Gap3.8Predicts kinetic stability
Global Hardness (η)1.9Correlates with corrosion inhibition efficiency

Advanced: How to address contradictions in crystallographic data refinement?

Answer:

  • SHELX Suite : Use SHELXL for refining disordered moieties (e.g., methoxy/nitro groups). Apply TWIN/BASF commands for twinned crystals .
  • Validation Tools : Check R-factor convergence (R₁ < 5%) and ADP (atomic displacement parameter) consistency. Discrepancies in thermal motion may indicate unresolved solvent molecules .

Case Study : A 2021 study resolved conflicting NOE signals by combining SHELX-refined X-ray data with 2D NMR (HSQC/HMBC), confirming the nitro group’s orientation .

Advanced: What strategies optimize reaction conditions for high-purity yields?

Answer:

  • Catalyst Screening : Nano-SiO₂ outperforms conventional acids (e.g., HCl, H₂SO₄) by reducing side reactions (e.g., over-nitration) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance cyclization but may require post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) .
  • Temperature Control : Microwave irradiation at 80°C minimizes decomposition compared to thermal reflux .

Advanced: How to analyze biological activity data against microbial strains?

Answer:

  • Antimicrobial Assays : Test against S. aureus and E. coli using broth microdilution (MIC values <25 µg/mL indicate potency). The nitro group enhances membrane disruption via redox cycling .
  • Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., -NO₂) improve activity, while methoxy groups modulate lipophilicity for cellular uptake .

Q. Table 3: Antimicrobial Activity Data

StrainMIC (µg/mL)Reference
S. aureus12.5
E. coli50.0

Basic: What are the compound’s applications in material science?

Answer:

  • Corrosion Inhibition : Acts as a chelating agent for steel in acidic environments (efficiency >90% at 10⁻³ M) by forming a protective film .
  • Fluorescent Probes : Derivatives with phenanthroimidazole cores exhibit blue emission (λₑₘ = 450 nm) for OLED applications .

Advanced: How to resolve tautomerism-related spectral ambiguities?

Answer:

  • Variable Temperature NMR : At −40°C, separate signals for NH and tautomeric forms emerge .
  • X-ray Crystallography : Definitive assignment of the 1H-tautomer via hydrogen bonding patterns (e.g., N–H···O interactions) .

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